Keto Tiagabine Tosylate

Description

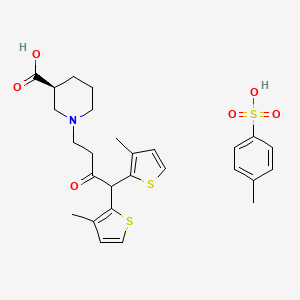

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3S)-1-[4,4-bis(3-methylthiophen-2-yl)-3-oxobutyl]piperidine-3-carboxylic acid;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO3S2.C7H8O3S/c1-13-6-10-25-18(13)17(19-14(2)7-11-26-19)16(22)5-9-21-8-3-4-15(12-21)20(23)24;1-6-2-4-7(5-3-6)11(8,9)10/h6-7,10-11,15,17H,3-5,8-9,12H2,1-2H3,(H,23,24);2-5H,1H3,(H,8,9,10)/t15-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXDIWSZORHMNBU-RSAXXLAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=C(SC=C1)C(C2=C(C=CS2)C)C(=O)CCN3CCCC(C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=C(SC=C1)C(C2=C(C=CS2)C)C(=O)CCN3CCC[C@@H](C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33NO6S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20857912 | |

| Record name | (3S)-1-[4,4-Bis(3-methylthiophen-2-yl)-3-oxobutyl]piperidine-3-carboxylic acid--4-methylbenzene-1-sulfonic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20857912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

563.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161014-56-8 | |

| Record name | (3S)-1-[4,4-Bis(3-methylthiophen-2-yl)-3-oxobutyl]piperidine-3-carboxylic acid--4-methylbenzene-1-sulfonic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20857912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Chemistry and Structural Elucidation

Advanced Synthetic Pathways for Keto Tiagabine (B1662831) Tosylate

The synthesis of Keto Tiagabine Tosylate is a multi-step process that requires precise control over chemical reactions to achieve the desired product with high purity. The synthetic route generally involves the creation of the core Keto Tiagabine structure followed by the formation of the tosylate salt.

Stereoselective Synthesis Methodologies

The stereochemistry of the piperidine (B6355638) ring is a critical aspect of the synthesis, as the biological activity of Tiagabine and its analogs is highly dependent on the stereoisomer. thieme.dethieme-connect.com The (R)-enantiomer of Tiagabine is known to be significantly more potent than the (S)-enantiomer. thieme.dethieme-connect.com Consequently, stereoselective synthetic methods are paramount.

One notable approach involves the use of a (salen)titanium-catalyzed asymmetric hydrogen-atom-transfer reaction to establish the crucial chiral tertiary carbon center of the tiagabine backbone. thieme.de This method offers a novel way to construct the essential chiral center, providing a pathway for the synthesis of various tiagabine analogs. thieme.dethieme-connect.com Other strategies have relied on the resolution of a racemic mixture of ethyl nipecotate or the asymmetric hydrogenation of guvacine. thieme-connect.com

Precursor Chemistry and Intermediate Derivatization

The synthesis of this compound originates from precursors that are systematically modified. The piperidine-3-carboxylic acid core, derived from nipecotic acid, serves as a fundamental building block. The lipophilic bis(3-methyl-2-thienyl) moiety is another essential component, crucial for the parent drug's ability to cross the blood-brain barrier. thieme-connect.com

The formation of the ketone group is a key derivatization step. This is often achieved through oxidation reactions. Methods like Jones oxidation, using chromium trioxide, or the milder Swern oxidation, employing oxalyl chloride and DMSO, can be utilized to convert a secondary alcohol precursor into the desired ketone. The choice of oxidation method is critical to avoid unwanted side reactions, particularly with sensitive functional groups present in the molecule.

A reported synthesis of ketotiagabine involves the dihydroxylation of tiagabine, followed by further reaction to yield the ketone. clockss.org Specifically, dihydroxytiagabine can be prepared and then converted to ketotiagabine. clockss.org

Tosylate Formation and Salt Chemistry

The final step in the synthesis is the formation of the tosylate salt. This is typically achieved by reacting the free base of Keto Tiagabine with p-toluenesulfonic acid. clockss.org This acid-base reaction is often carried out in a suitable solvent like ethanol (B145695) at reduced temperatures to facilitate the crystallization of the tosylate salt. The resulting this compound salt often exhibits improved aqueous solubility and crystallinity, which is advantageous for purification and handling. Recrystallization from a solvent mixture, such as ethanol and diethyl ether, can be employed to achieve high chemical purity.

Structural Characterization Techniques in Research

The definitive identification and purity assessment of this compound rely on a combination of sophisticated analytical techniques.

Spectroscopic Methods for Molecular Identity Confirmation

A suite of spectroscopic methods is employed to confirm the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for elucidating the carbon-hydrogen framework of the molecule. clockss.orgthieme-connect.com The chemical shifts, splitting patterns, and integration of the signals provide detailed information about the connectivity of atoms. For instance, the ¹H NMR spectrum would show characteristic signals for the aromatic protons of the thiophene (B33073) and tosylate groups, as well as the aliphatic protons of the piperidine ring and the butyl chain. clockss.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. primescholars.com Characteristic absorption bands for the ketone (C=O), carboxylic acid (C=O and O-H), and sulfonate (S=O) groups would be expected in the IR spectrum of this compound.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. clockss.orgresearchgate.net The molecular ion peak would correspond to the mass of the protonated or deprotonated molecule, and the fragmentation pattern can offer clues about the different structural components.

| Spectroscopic Data for this compound and its Precursors | |

| Technique | Observed Features |

| ¹H NMR (CDCl₃) | Signals at δ 2.19 (6H, 2s), 2.35 (3H, s), 5.64 (1H, s), 6.77 (2H, 2d, J=4.6 Hz), 7.08-7.20 (3H, 2d, J=4.6 Hz, J=9.2 Hz), 7.68 (2H, d, J=9.2 Hz). clockss.org |

| Mass Spectrometry (for Ketotiagabine) | Quasi-molecular ion at m/z=410, with a dominant peak at m/z=374 after loss of water. clockss.org |

Chromatographic Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of this compound and for quantifying it in various samples.

Reversed-Phase HPLC: A common method involves using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and an aqueous buffer. researchgate.net The retention time of the compound under specific conditions is a key identifier. For instance, a reported method uses a mobile phase of acetonitrile/water (70:30) with a retention time of 8.2 minutes. Another method for the simultaneous quantification of tiagabine and a related substance used a methanol (B129727) and acetate (B1210297) buffer mixture as the mobile phase. researchgate.net

Purity Levels: HPLC analysis allows for the determination of the chemical purity of the synthesized compound. A two-step recrystallization protocol has been reported to yield this compound with a chemical purity of 99.4%. Another HPLC method reported a purity of 98%. clockss.org

| Chromatographic Data for this compound | |

| Parameter | Value |

| HPLC Column | Reverse-phase C18 |

| Mobile Phase Example | Acetonitrile/Water (70:30) |

| Retention Time Example | 8.2 min |

| Achieved Purity | Up to 99.4% |

Solid-State Characterization and Polymorphism Analysis

The solid-state properties of an active pharmaceutical ingredient (API) or its impurities can significantly influence various aspects of drug development and formulation, including stability, solubility, and bioavailability. Therefore, a thorough solid-state characterization is essential. This section focuses on the solid-state characterization and what is known about the polymorphism of this compound.

Solid-State Characterization

This compound, a primary oxidative degradation product of Tiagabine, has been isolated and characterized in its crystalline solid form. The conversion of the Keto Tiagabine free base to its tosylate salt serves to enhance both its aqueous solubility and its crystallinity, facilitating its handling and analysis.

Detailed analysis using X-ray diffraction (XRD) has confirmed the crystalline nature of this compound. The crystal structure has been determined to belong to the monoclinic crystal system , with the space group designated as P2₁/c . This specific space group indicates a particular arrangement of the molecules within the crystal lattice.

A Chinese patent (CN102070624B) describes a two-step recrystallization protocol designed to achieve high chemical purity of the compound. This process involves an initial crystallization from 95% ethanol followed by a wash with diethyl ether, reportedly yielding a chemical purity of 99.40%. google.com The melting point of the purified substance is reported to be in the range of 192.3 ~ 195.1 °C. google.com

Further characterization through thermal analysis has been conducted. Thermogravimetric Analysis (TGA) has been employed to assess the thermal stability and the presence of residual solvents. These analyses have indicated that after vacuum drying, the solvent residue in the crystalline material is less than 0.35%.

Spectroscopic techniques are also vital in the structural confirmation of the solid material. Infrared (IR) spectroscopy of the crystalline this compound shows characteristic absorption bands. The spectrum exhibits peaks at 2926, 2549, 1736, 1458, and 721 cm⁻¹, which correspond to the various functional groups present in the molecule. google.com Mass spectrometry (ESI⁻) confirms the molecular ion, showing a peak at m/z 376.2, corresponding to the [M-Cl]⁺ ion of the parent compound, Tiagabine. google.com

| Analytical Technique | Findings for this compound | Reference |

| X-Ray Diffraction (XRD) | Crystal System: Monoclinic, Space Group: P2₁/c | |

| Melting Point | 192.3 - 195.1 °C | google.com |

| Thermogravimetric Analysis (TGA) | Solvent Residue: < 0.35% | |

| Infrared (IR) Spectroscopy (KBr) | Characteristic Peaks: 2926, 2549, 1736, 1458, 721 cm⁻¹ | google.com |

| Mass Spectrometry (ESI⁻) | m/z: 376.2 [M-Cl]⁺ (of Tiagabine) | google.com |

Polymorphism Analysis

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a substance can exhibit distinct physicochemical properties.

Based on the currently available scientific literature, only a single crystalline form of this compound has been reported and characterized, which is the monoclinic form with the P2₁/c space group. Comprehensive polymorph screening studies specifically for this compound are not widely published. Such studies are crucial to determine if other crystalline forms can be produced under different crystallization conditions (e.g., different solvents, temperatures, or pressures).

The absence of reports on other polymorphs may suggest that this compound exists as a monomorphic substance under the conditions studied, or that a comprehensive screening has not been a primary focus for this particular impurity. It is important to note that the discovery of new polymorphic forms can occur throughout the lifecycle of a pharmaceutical product.

Molecular and Cellular Pharmacodynamics

Mechanism of Action at the Molecular Level

The primary molecular action of Keto Tiagabine (B1662831) Tosylate involves its interaction with specific neurotransmitter transporters, a function largely defined by its core structure inherited from Tiagabine and modified by the presence of a keto group.

Keto Tiagabine Tosylate functions as a γ-aminobutyric acid (GABA) reuptake inhibitor. Its mechanism is predicated on its ability to bind to recognition sites on the GABA uptake carrier, thereby blocking the reuptake of GABA into presynaptic neurons and surrounding glial cells. nih.gov This action is primarily directed at the GABA Transporter 1 (GAT-1), the principal transporter responsible for clearing synaptically released GABA in the cortex and hippocampus. nih.gov

Like its parent compound, Tiagabine, the keto-derivative is thought to lock the GAT-1 transporter in an inward-open conformation. mdpi.comebi.ac.uk This stalls the transport cycle, effectively preventing the removal of GABA from the synaptic cleft and leading to an enhancement of GABAergic signaling. ebi.ac.uk The interaction is stereospecific, a characteristic defined by the (R)-nipecotic acid portion of the molecule. fda.gov Recent structural studies on Tiagabine have provided detailed insights into its binding, suggesting a two-step inhibition mechanism that starts with binding to the outward-open state, followed by a conformational change to the stalled inward-open state. nih.govebi.ac.uk

While specific binding affinity data for this compound across all GAT subtypes is not extensively documented, the selectivity profile can be inferred from its parent compound, Tiagabine, which is a potent and highly selective inhibitor of GAT-1. nih.govnih.gov Research shows that Tiagabine has a significantly lower affinity for other GAT subtypes (GAT-2, GAT-3) and the betaine/GABA transporter (BGT-1). nih.gov

The selectivity for GAT-1 over GAT-2 and GAT-3 may be attributed to specific amino acid differences in the transporter binding sites. embopress.org Notably, a glutamate (B1630785) residue present in GAT-2 and GAT-3 creates a local negative charge that may hinder the binding of carboxylate-containing inhibitors like the Tiagabine family of compounds. embopress.org This structural nuance provides a basis for the high selectivity observed. The inhibitory potency of Tiagabine at the human GAT-1 transporter is well-established, with reported IC50 values in the nanomolar range.

Table 1: Inhibitory Potency (Ki) of Tiagabine at GAT-1 This data pertains to the parent compound, Tiagabine.

| Compound | Transporter | Inhibitory Potency (Ki) | Source |

|---|---|---|---|

| Tiagabine | Human GAT-1 | 725 nM | nih.gov |

This compound is distinguished from its parent compound by the presence of a ketone group, specifically an α-ketoamide moiety. This functional group is recognized in medicinal chemistry as a "privileged motif" capable of significantly influencing a molecule's biological activity. drugbank.com The α-ketoamide group can modulate the conformational rigidity of the molecule and provides an additional site for hydrogen bonding, which can alter binding affinity and potency at the target protein. drugbank.comnih.gov

The introduction of the ketone functionality at the 3-position of the butyl chain alters the electronic properties of the molecule compared to Tiagabine. This change can affect how the inhibitor docks within the binding pocket of the GAT-1 transporter. While the precise impact on binding affinity for this compound has not been quantitatively reported, the strategic placement of ketone groups is a known principle for modulating the activity of bioactive molecules. The keto group's ability to participate in hydrogen bonding networks could potentially lead to a different or more stable interaction with amino acid residues within the transporter's binding site compared to the alkene structure in Tiagabine. researchgate.net

Specificity and Selectivity Profiling Across GAT Subtypes

Cellular and Synaptic Neurotransmission Modulation

By inhibiting GABA reuptake at the molecular level, this compound instigates significant changes in neural circuit function, primarily by augmenting inhibitory neurotransmission.

A direct consequence of GAT-1 inhibition is the elevation of GABA concentrations in the extracellular space. Studies using in vivo microdialysis in animal models have demonstrated that systemic administration of Tiagabine produces a significant, dose-dependent increase in extracellular GABA levels in key brain regions such as the globus pallidus and ventral pallidum. fda.gov As this compound operates via the same primary mechanism, it is expected to produce a similar enhancement of ambient GABA levels. This increase in available GABA enhances the activation of both synaptic and extrasynaptic GABA receptors. nih.gov

Table 2: Effect of Tiagabine Administration on Extracellular GABA Levels in Rats This data pertains to the parent compound, Tiagabine, in unanesthetized rats.

| Brain Region | Tiagabine Dose (mg/kg, i.p.) | Peak Increase in Extracellular GABA (% of Basal Level) | Source |

|---|---|---|---|

| Globus Pallidus | 11.5 | ~250% | fda.gov |

| Globus Pallidus | 21.0 | ~350% | fda.gov |

| Ventral Pallidus | 11.5 | ~250% | fda.gov |

| Ventral Pallidus | 21.0 | ~350% | fda.gov |

The increased concentration of GABA in the synaptic cleft directly impacts the characteristics of inhibitory post-synaptic potentials (IPSPs). Research on Tiagabine using ex vivo rat hippocampal slice preparations has shown that blocking GABA reuptake significantly prolongs the duration of IPSPs without affecting their amplitude. fda.govnih.gov This effect is due to the extended presence of GABA in the synapse, allowing for prolonged activation of postsynaptic GABAA receptors.

Table 3: Effect of Tiagabine on GABAA-Mediated Synaptic Currents This data pertains to the parent compound, Tiagabine, from studies in rat hippocampal slice cultures.

| Parameter | Control Condition | With Tiagabine (10-25 µM) | Source |

|---|---|---|---|

| Mean Decay Time Constant of Evoked IPSC | 16 ms (B15284909) | 250 ms | nih.gov |

| Amplitude of Monosynaptic IPSPs | No Change | No Change | nih.gov |

| Duration of Monosynaptic IPSPs | Baseline | Greatly Prolonged | nih.gov |

Influence on Neuronal Excitability in Cultured Systems

Direct experimental studies detailing the effects of this compound on neuronal excitability in cultured systems are not extensively available in current scientific literature. However, its primary mechanism of action is understood to be analogous to its parent compound, tiagabine, which is a potent and selective inhibitor of the GABA transporter 1 (GAT-1). Therefore, the influence of this compound on neuronal excitability can be inferred from research conducted on tiagabine in various in vitro models.

Tiagabine modulates neuronal excitability primarily by blocking the reuptake of gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system. This action increases the concentration and prolongs the presence of GABA in the synaptic cleft, thereby enhancing GABAergic inhibitory neurotransmission.

Research using cultured neuronal systems, particularly hippocampal slice cultures, has provided detailed insights into this mechanism. In electrophysiological experiments on CA3 pyramidal cells within rat hippocampal slice cultures, the application of tiagabine significantly altered inhibitory postsynaptic activity. physiology.orgnih.gov Studies have shown that tiagabine greatly prolongs the duration of monosynaptic inhibitory postsynaptic potentials (IPSPs) without affecting their amplitude. nih.gov This prolongation is substantial; for instance, the mean decay time constant of the underlying GABAA receptor-mediated synaptic current was observed to increase from 16 milliseconds in control conditions to 250 milliseconds in the presence of tiagabine. nih.gov

Furthermore, the enhanced GABAergic tone induced by tiagabine can recruit other receptor systems. The prolonged presence of GABA in the synapse can lead to the activation of GABAB receptors, which are not typically activated under normal conditions of synaptic transmission, introducing a slow, prolonged component to the inhibition. nih.gov

In cultured systems designed to model hyperexcitability, such as those where epileptiform bursting is induced by high extracellular potassium, tiagabine has demonstrated a clear inhibitory effect on this pathological activity. nih.gov Whole-cell recordings from CA1 pyramidal neurons in rat hippocampal slices revealed that tiagabine could enhance GABA-mediated depolarizing responses, which, despite being depolarizing, were found to be inhibitory in function, reducing the firing of action potentials in response to excitatory stimuli. physiology.org The inhibition of population spikes in these slice cultures was significantly enhanced by tiagabine, demonstrating its potent effect on network excitability. physiology.org

Studies on co-cultures of astrocytes and microglia, which are crucial for brain homeostasis and inflammatory responses, have also been used to investigate the effects of GAT-1 inhibition, though these focus less on direct neuronal firing and more on glial cell properties and interactions. nih.gov

The table below summarizes key findings from in vitro studies on tiagabine, which are considered predictive of the action of this compound.

Interactive Data Table: Effects of Tiagabine on Neuronal Properties in Cultured Systems

| Preparation | Concentration(s) | Key Findings | Citation(s) |

| Rat Hippocampal Slice Cultures (CA3 Pyramidal Cells) | 10-25 µM | Greatly prolonged the duration of monosynaptic IPSPs. | physiology.orgnih.gov |

| Rat Hippocampal Slice Cultures (CA3 Pyramidal Cells) | 10-25 µM | Increased the mean decay time constant of GABAA-mediated synaptic current from 16 ms to 250 ms. | nih.gov |

| Rat Hippocampal Slice Cultures (CA3 Pyramidal Cells) | 25 µM | Inhibited spontaneous and evoked epileptiform bursting. | nih.gov |

| Rat Hippocampal Slice Cultures (CA1 Pyramidal Neurons) | 2-100 µM | Enhanced inhibition of orthodromic population spikes following high-frequency stimulation. | physiology.org |

| Rat Hippocampal Slice Cultures (CA1 Pyramidal Neurons) | 20 µM | Enhanced GABA-mediated depolarizing responses, which inhibited action potential firing. | physiology.org |

| Mouse Hippocampal Slice Cultures (Parvalbumin Interneurons) | 10 µM | Used to increase GABA release, revealing slow outward currents mediated by GABAB receptors. | jneurosci.org |

Preclinical Pharmacokinetics and Metabolism Studies

Absorption and Distribution in Animal Models and In Vitro Systems

The absorption and distribution of a compound are fundamental to its pharmacokinetic profile, determining its onset and duration of action. Preclinical studies on Tiagabine (B1662831), the parent compound of Keto Tiagabine Tosylate, provide a foundational understanding of these processes.

Bioavailability Assessment in Experimental Species

The oral bioavailability of Tiagabine, a precursor to this compound, has been evaluated across several animal species, showing considerable variability. In mice, the bioavailability is high at 92% for a 20 mg/kg dose, and it is also high in humans at 90% for a 10 mg dose. fda.gov However, bioavailability is lower in rats, ranging from 25-30% for doses between 9-40 mg/kg, and in dogs, it is 50% at a 1 mg/kg dose. fda.gov This species-specific variation in bioavailability is a critical consideration in preclinical modeling and dose selection for toxicological and efficacy studies.

Table 1: Oral Bioavailability of Tiagabine in Different Species

| Species | Dose | Bioavailability (%) |

| Mouse | 20 mg/kg | 92 |

| Rat | 9-40 mg/kg | 25-30 |

| Dog | 1 mg/kg | 50 |

| Human | 10 mg | 90 |

Data sourced from FDA Pharmacology Review(s) fda.gov

Blood-Brain Barrier Permeability Investigations

The ability of a compound to cross the blood-brain barrier (BBB) is paramount for its neurological activity. Tiagabine was specifically designed to be more lipophilic than its parent compound, nipecotic acid, to enhance its BBB penetration. nih.govneupsykey.com Studies have confirmed that Tiagabine readily crosses the BBB. nih.govneupsykey.com In vivo microdialysis studies in rats have demonstrated a rapid entry of Tiagabine into the brain's extracellular fluid, with maximum concentrations observed between 31 and 46 minutes after administration. researchgate.netnih.gov However, research also indicates that Tiagabine is a substrate for P-glycoprotein (Pgp), an efflux transporter at the BBB. researchgate.net This interaction can substantially affect its penetration into the central nervous system and its therapeutic efficacy. researchgate.net The efflux ratio for Tiagabine was found to be approximately 16, which was abolished in the presence of a Pgp inhibitor, confirming its status as a Pgp substrate. researchgate.net

Tissue Distribution Profiling in Preclinical Specimens

Following administration, Tiagabine distributes to various tissues. The volume of distribution (Vd) is a measure of the extent of this distribution. In preclinical species, the Vd of Tiagabine is approximately 3 L/kg in mice and ranges from 1.3-1.6 L/kg in rats and dogs, which is similar to the Vd observed in humans. fda.gov In rats, Tiagabine has been shown to distribute non-specifically between the frontal cortex and hippocampus. researchgate.netnih.gov Tiagabine is highly bound to plasma proteins (96%), primarily to serum albumin and alpha-1-acid glycoprotein. ebmconsult.comfda.gov This high degree of protein binding can influence its distribution and availability to target tissues.

Metabolic Fate and Biotransformation Pathways

The metabolism of a drug is a key determinant of its duration of action and the formation of potentially active or inactive metabolites. The biotransformation of Tiagabine, leading to the formation of compounds like Keto Tiagabine, has been a subject of significant investigation.

Identification and Characterization of Metabolites in Non-Human Biological Matrices

The metabolism of Tiagabine is extensive, with less than 2% of the parent drug excreted unchanged in the urine across all studied species. fda.gov One of the primary metabolic pathways is the oxidation of the thiophene (B33073) ring, which leads to the formation of 5-oxo-tiagabine, also referred to as keto-tiagabine. ebmconsult.comfda.gov This metabolite is considered pharmacologically inactive. ebmconsult.comfda.gov The urinary metabolite profiles are qualitatively similar but quantitatively different among species. fda.gov In rats, 5-oxo-tiagabine isomers account for about 90% of the urinary radioactivity, while in dogs, it's about 35%, and in mice, it's less than 10%. fda.gov Other identified metabolites in animal models include hydroxymethyl-5-oxo-tiagabine (tentatively in dog, mouse, and human urine) and dihydroxytiagabine (in mouse urine and feces). fda.gov A study on the degradation of Tiagabine identified nine degradation products, primarily resulting from oxidative pathways. researchgate.net

Table 2: Major Metabolites of Tiagabine Identified in Preclinical Species

| Metabolite | Species Found In |

| 5-oxo-tiagabine (Keto-tiagabine) | Rat, Dog, Mouse, Human |

| Hydroxymethyl-5-oxo-tiagabine | Dog, Mouse, Human (tentative) |

| Dihydroxytiagabine | Mouse |

Data compiled from various preclinical studies. fda.gov

Role of Cytochrome P450 Enzymes (e.g., CYP3A Subfamily) in Metabolism

In vitro studies have established that Tiagabine is primarily metabolized by the cytochrome P450 (CYP) 3A subfamily of enzymes in the liver. ebmconsult.comfda.govdrugbank.comnih.govnih.gov While CYP3A is the main contributor, the involvement of other CYP isoforms such as CYP1A2, CYP2D6, or CYP2C19 has not been entirely ruled out. ebmconsult.comfda.gov The metabolism of Tiagabine can be significantly influenced by co-administered drugs that induce these hepatic enzymes. nih.govnih.gov For instance, in patients taking enzyme-inducing antiepileptic drugs, the clearance of Tiagabine is increased, and its half-life is substantially reduced. nih.gov

Metabolic Stability and Degradation Kinetics in Research Models

The metabolic stability of Keto Tiagabine, also referred to as 5-oxo-tiagabine, has been evaluated in the context of tiagabine metabolism. In vivo and in vitro studies suggest that tiagabine undergoes metabolism primarily through two main pathways: oxidation of the thiophene ring, which leads to the formation of 5-oxo-tiagabine, and glucuronidation. fda.gov The 5-oxo-tiagabine metabolite itself is considered pharmacologically inactive. fda.gov

Studies on tiagabine degradation have shown that it can be broken down through oxidative pathways. researchgate.net The formation of the ketone derivative (5-oxo-tiagabine) is a key step in this process. researchgate.net While specific degradation kinetics for this compound as an independent compound are not extensively documented, its formation as a stable, major metabolite of tiagabine suggests a certain degree of resistance to further immediate breakdown.

The chemical structure of this compound, featuring a tosylate group, is designed to enhance its stability and solubility, making it suitable as a reference standard in analytical studies. The tosylate salt formation involves an acid-base reaction and recrystallization to achieve high purity. The compound can undergo chemical reactions such as oxidation, reduction, and nucleophilic substitution, with the tosylate group acting as an excellent leaving group.

Elimination and Excretion Mechanisms in Preclinical Systems

Biliary and Renal Excretion Routes in Animal Models

Preclinical studies in various animal models have demonstrated that both biliary and renal routes are significant for the excretion of tiagabine and its metabolites, including 5-oxo-tiagabine.

In rats, a substantial portion of an administered dose of tiagabine is metabolized and excreted via the bile. fda.gov Following intraduodenal administration of [14C]tiagabine to rats, the acyl glucuronide of tiagabine was a major biliary metabolite. fda.gov Small amounts of 5-oxo-tiagabine were also detected in the bile, accounting for approximately 5% of the dose in rats. fda.gov

In dogs, biliary excretion is also a notable route. The acyl glucuronide of tiagabine was the predominant metabolite found in the bile of dogs. fda.gov Similar to rats, 5-oxo-tiagabine was present in the bile, constituting about 7% of the administered dose. fda.gov The presence of secondary peaks in plasma concentration profiles in dogs suggests potential enterohepatic recirculation of tiagabine or its metabolites. fda.gov

Renal excretion plays a role in eliminating tiagabine metabolites. In rats, the 5-oxo-tiagabine isomers represented a significant portion of the urinary radioactivity, accounting for approximately 90% of the radioactivity in urine. fda.gov In dogs, this figure was about 35%. fda.gov This indicates that after its formation, 5-oxo-tiagabine is substantially cleared through the kidneys in these species.

The following table summarizes the urinary excretion of 5-oxo-tiagabine in different animal models after administration of tiagabine.

| Animal Model | Percentage of Urinary Radioactivity as 5-oxo-tiagabine |

| Rat | ~90% |

| Dog | ~35% |

Mass Balance Studies in Experimental Animals

Following oral administration of [14C]tiagabine, the majority of the radioactivity is recovered in the feces and urine, indicating that the drug and its metabolites are effectively eliminated from the body. fda.gov Unchanged tiagabine accounts for a very small fraction of the excreted dose (≤1% in urine), highlighting the extensive metabolism of the parent drug. fda.gov

In humans, approximately 25% of an oral dose of tiagabine is excreted in the urine and 63% in the feces, primarily as metabolites. fda.govdrugs.comdrugs.comdrugbank.com While specific mass balance data for this compound administered directly is not available, the data from tiagabine studies show that its core structure, 5-oxo-tiagabine, is a major component of the excreted metabolites.

The fecal excretion of 5-oxo-tiagabine isomers was estimated to be 28% of the dose in dogs and 4% in mice. fda.gov These values, however, might be overestimated if other metabolites were present in the fecal extracts. fda.gov

The table below provides an overview of the fecal excretion of 5-oxo-tiagabine in different animal models.

| Animal Model | Estimated Percentage of Dose Excreted as 5-oxo-tiagabine in Feces |

| Dog | 28% |

| Mouse | 4% |

Structure Activity Relationships Sar and Computational Chemistry

Elucidation of Structural Determinants for Pharmacological Activity

The core structure of Keto Tiagabine (B1662831) Tosylate consists of a piperidine-3-carboxylic acid moiety, a lipophilic bis-thienyl group, and a keto-containing linker. The precise arrangement and chemical nature of these components are critical determinants of its biological activity.

The piperidine-3-carboxylic acid core, a derivative of nipecotic acid, serves as the fundamental pharmacophore for recognition by the GABA transporter (GAT). mdpi.com This moiety mimics the neurotransmitter GABA, allowing it to bind to the transporter's active site. acs.org

Key findings from SAR studies on related compounds highlight the following:

Stereochemistry: The stereochemistry of the carboxylic acid group is crucial for potency. For Tiagabine, the (R)-enantiomer is significantly more potent than the (S)-enantiomer. thieme.dethieme-connect.com This stereoselectivity is maintained in its derivatives, where the (R)-configuration ensures the correct three-dimensional orientation for optimal interaction within the transporter's binding pocket. nih.gov

Carboxylic Acid Group: The negatively charged carboxyl group is essential for binding. It forms critical interactions, including coordinating with a sodium ion (Na1) and forming hydrogen bonds with residues such as Y140 in the GAT-1 binding site. acs.orgnih.gov Substitution of the COOH group with other functionalities, like an isoxazol ring, has been shown to cause a dramatic decrease in biological activity. nih.govsemanticscholar.org

Piperidine (B6355638) Ring: The protonated nitrogen atom within the piperidine ring is also involved in key interactions within the binding site. nih.gov The ring itself acts as a scaffold, positioning the crucial carboxylic acid and the lipophilic side chain in the correct orientation for binding.

| Structural Modification | Observed Effect on Activity | Rationale | Source |

|---|---|---|---|

| Inversion of Stereocenter (R to S) | Significant decrease in potency (approx. 4-fold for Tiagabine) | Incorrect spatial orientation of the carboxylic acid for optimal binding pocket interaction. | thieme.dethieme-connect.com |

| Replacement of Carboxylic Acid | Drastic reduction in inhibitory activity. | Loss of critical hydrogen bonding and ionic interactions with key residues (e.g., Y140) and sodium ions in the GAT-1 binding site. | nih.govnih.govsemanticscholar.org |

| Modification of Piperidine Ring to Acyclic Analogs | Generally lower potency compared to cyclic structures. | Increased conformational flexibility leads to an entropic penalty upon binding; loss of the rigid scaffold. | acs.org |

The lipophilic anchor of Keto Tiagabine Tosylate is the 4,4-bis(3-methyl-2-thienyl) group, a feature retained from Tiagabine. This diaromatic moiety is essential for high-affinity binding and plays a role in crossing the blood-brain barrier. thieme-connect.comnih.gov

SAR studies indicate that:

Lipophilicity: A large, lipophilic moiety is a general requirement for potent GAT-1 inhibitors in this class, distinguishing them from simple substrates like GABA or nipecotic acid. acs.org

Aromatic Moieties: The two thiophene (B33073) rings are thought to interact with hydrophobic pockets within the transporter. nih.gov Docking studies suggest these rings form hydrophobic interactions with residues in transmembrane domains TM1a, TM2, TM6b, TM7, and TM8. nih.gov

Substitution Pattern: The position and nature of substituents on the thiophene rings can modulate activity. In Tiagabine, the methyl groups at the 3-position of each thiophene ring are tolerated. However, the introduction of bulky substituents on the thiophene rings can result in a loss of interaction with key residues like Y140, potentially affecting inhibitory potency. nih.govsemanticscholar.org

This compound features a 1-[4,4-bis(3-methyl-2-thienyl)-3-oxobutyl] chain, which differs from Tiagabine's butenyl linker by the presence of a ketone at the 3-position. This linker connects the piperidine core to the lipophilic anchor.

Polarity: The introduction of a ketone ("keto") group increases the polarity of the linker region compared to the alkene in Tiagabine. Studies on related analogs have shown that a polar linker region can be beneficial for activity, suggesting it may form specific interactions within the transporter vestibule. acs.orgresearchgate.net

Conformational Flexibility: The ketone group alters the conformational possibilities of the butyl chain. The sp2 hybridization of the keto-carbon and the polar nature of the carbonyl group impose different conformational constraints compared to a simple alkyl or alkenyl chain. Computational analyses of tiagabine analogs suggest that the conformational energies of the bioactive conformations are typically low (≤3 kcal/mol), indicating that the linker must be able to adopt a low-energy conformation that fits the binding site. acs.org

Linker Length: The length of the linker (a 4-atom chain in this case) is an optimized feature in many GAT-1 inhibitors. Studies on analogs have shown that both shortening and lengthening this chain can lead to a decrease in activity. researchgate.netosti.gov

Contribution of Thiophene Ring Substitutions to Activity

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies are computational methods used to correlate the chemical structure of compounds with their biological activity. For GABA uptake inhibitors, QSAR models have been instrumental in understanding the key features required for potency and in guiding the design of new analogs. researchgate.netnih.gov

Researchers have successfully developed various QSAR models for Tiagabine analogs and other GAT-1 inhibitors. These models are designed to be predictive, allowing for the virtual screening and prioritization of novel chemical structures before their synthesis. nih.gov

Binary QSAR Models: These models classify compounds into distinct categories, such as "high-activity" and "low-activity," based on a predefined activity threshold (e.g., pIC50 > 7.0). researchgate.net Such models have demonstrated high accuracy in predicting the activity class of new tiagabine analogs, proving useful for identifying promising candidates from a large set of virtual compounds. researchgate.net

MLR and SVM Models: Multiple Linear Regression (MLR) and Support Vector Machine (SVM) models have been developed to create mathematical equations that predict the biological activity of GABA uptake inhibitors. nih.govresearchgate.net These models can provide more quantitative predictions of potency (e.g., IC50 values) and have shown good internal and external predictability for various sets of GAT inhibitors. researchgate.net

The predictive power of QSAR models comes from the use of molecular descriptors—numerical values that encode the physicochemical properties of a molecule. For GAT-1 inhibitors, several classes of descriptors have been found to be crucial for activity.

| Descriptor Class | Description | Relevance to Activity | Source |

|---|---|---|---|

| Polarity and Electronegativity | Descriptors related to the distribution of charge and the ability of atoms to attract electrons. | Found to play a crucial role in controlling the activity of GABA uptake inhibitors. Important for interactions with polar residues in the binding site. | acs.orgnih.govresearchgate.net |

| Molecular Shape / 3D Descriptors | Descriptors that describe the three-dimensional shape and properties of the molecule (e.g., WHIM, 3D-MoRSE). | The overall shape and steric volume are critical for fitting into the GAT-1 binding pocket. | nih.govresearchgate.net |

| Rigidity / Flexibility | Descriptors that quantify the conformational rigidity of the molecule. | A certain degree of rigidity is often favored to minimize the entropic cost of binding, but some flexibility in the linker is necessary to achieve the optimal bioactive conformation. | acs.org |

| Hydrophobicity | Descriptors related to the hydrophobic character of parts of the molecule. | Crucial for the interaction of the lipophilic anchor (thiophene rings) with nonpolar regions of the transporter. | nih.gov |

Linear and non-linear QSAR models have confirmed that properties like electronegativity and polarizability are critical in controlling the activity of compounds targeting the GABA transporter. nih.gov The analysis of these descriptors helps medicinal chemists understand the underlying SAR and design new analogs with improved potency and selectivity. nih.gov

Referenced Compounds

| Compound Name |

|---|

| This compound |

| Tiagabine |

| GABA (gamma-aminobutyric acid) |

| (R)-Nipecotic acid |

| Guvacine |

| SK&F 89976-A |

| CI-966 |

| (S)-SNAP-5114 |

| DDPM-1457 |

| p-toluenesulfonic acid |

Development of Predictive Models for Analog Design

Molecular Modeling and Simulation

Computational techniques, including molecular modeling and simulation, are indispensable tools for understanding the intricate interactions between a ligand and its biological target at an atomic level. For this compound, a key derivative of the GABA transporter 1 (GAT1) inhibitor Tiagabine, these methods provide crucial insights into its mechanism of action. Although direct computational studies on this compound are not extensively published, a wealth of information on the parent compound, Tiagabine, serves as a robust foundation for analysis. By examining the computational data for Tiagabine, we can infer the likely behavior of its keto-derivative, particularly focusing on how the introduction of an α-ketoamide moiety alters its interaction with GABA transporters. acs.org

Ligand-protein docking is a computational method used to predict the preferred binding orientation of a molecule to its target. For inhibitors of the human GABA transporter 1 (hGAT1), docking studies have been instrumental in elucidating binding mechanisms, especially given the historical lack of high-resolution crystal structures. nih.gov

Docking studies on Tiagabine, guided by experimental data, have consistently shown its binding within the central substrate-binding site (S1) and the extracellular vestibule (S2) of hGAT1. mdpi.comnih.gov The binding hypothesis suggests that the nipecotic acid portion of Tiagabine, which mimics GABA, anchors itself within the S1 site. mdpi.comnih.gov This placement allows its carboxyl group to form crucial interactions, including coordinating with a key sodium ion (Na1) and forming hydrogen bonds with the side chain of Tyrosine 140 (Y140) and the backbone of Glycine 65 (G65). mdpi.com The protonated amine of the nipecotic acid ring typically forms a hydrogen bond with the backbone of Phenylalanine 294 (F294). mdpi.com

The lipophilic tail of Tiagabine, containing two thiophene rings, extends into the more spacious S2 site in the transporter's outer vestibule. mdpi.comnih.gov This model, which blocks the transporter in an outward-open state, explains how Tiagabine acts as a non-transported inhibitor, physically obstructing the substrate pathway. nih.govacs.org

| Interacting Residue | Location | Interaction Type with Tiagabine | Predicted Role in this compound Interaction |

| Glycine 65 (G65) | S1 Site (TM1) | Hydrogen bond with carboxyl group | Conserved interaction with carboxyl group |

| Tyrosine 140 (Y140) | S1 Site (TM3) | Hydrogen bond with carboxyl group | Conserved interaction with carboxyl group |

| Phenylalanine 294 (F294) | S1 Site (TM6) | Hydrogen bond with protonated amine | Conserved interaction with protonated amine |

| Sodium Ion (Na1) | S1 Site | Ionic coordination with carboxyl group | Conserved interaction with carboxyl group |

| Residues in S2 Vestibule | S2 Site (Extracellular) | Hydrophobic interactions with thiophene rings | Conserved hydrophobic interactions, potentially modulated by the ketone group's position |

Molecular dynamics (MD) simulations provide a dynamic view of the compound-target complex, revealing the stability of binding modes and the flexibility of both the ligand and the protein over time. Numerous MD studies have been performed on the Tiagabine-hGAT1 complex to validate docking poses and explore the translocation pathway. nih.govnih.gov

Simulations of Tiagabine docked in the outward-open state of hGAT1 show that the binding mode is generally stable. nih.govnih.gov These studies confirm the persistence of key interactions, such as the salt bridge between the ligand's carboxylate and the Na1 ion, and hydrogen bonds with Y140 and F294. mdpi.comnih.gov MD simulations have also highlighted the dynamic nature of some interactions; for instance, the protonated nitrogen of Tiagabine can alternate its hydrogen bond between the backbone oxygen atoms of F294 and Serine 295 (S295). nih.gov Steered molecular dynamics (SMD), a technique that applies an external force to pull the ligand out of the binding pocket, has been used to simulate the dissociation process, revealing the sequence of residue interactions and the energy barriers involved in unbinding. nih.govresearchgate.net

| Simulation Parameter | Finding in Tiagabine MD Simulations | Predicted Impact for this compound |

| RMSD of Ligand | Generally stable within the S1/S2 sites. | Potentially lower RMSD due to increased rigidity from the keto group. |

| Key H-Bonds | Persistent interactions with Y140, F294, S295. | Conservation of nipecotic acid interactions; potential for new, stable H-bonds at the ketone oxygen. |

| Linker Flexibility | Flexible alkyl chain allows adjustment within the binding pocket. | Reduced flexibility may lead to a more defined, but potentially strained, binding pose. |

| Water Dynamics | Water molecules enter the binding site to facilitate dissociation. | The polar ketone group may organize water molecules differently, affecting ligand solvation and residence time. |

The prediction of binding modes for GAT1 inhibitors has evolved with the availability of new structural data. While initial models were based on the homologous bacterial transporter LeuT, the recent publication of a cryo-electron microscopy (cryo-EM) structure of hGAT1 in complex with Tiagabine (PDB ID: 7SK2) has provided new, albeit debated, insights. mdpi.comnih.gov

This experimental structure shows Tiagabine binding in an inward-open conformation of the transporter, with the nipecotic acid in the S1 site and the lipophilic tail extending into the intracellular release pathway, rather than the extracellular S2 site. mdpi.comnih.gov However, subsequent computational analyses, including MD simulations and binding free energy calculations (MM-GBSA), have questioned the stability of this pose. mdpi.comnih.gov These studies suggest that the outward-open state, with the inhibitor bridging the S1 and S2 sites, is energetically more favorable and stable, aligning better with previous SAR data. mdpi.comnih.gov

Regardless of the transporter's conformational state (inward- vs. outward-open), the interaction hotspots for the GABA-mimicking portion of the inhibitor remain consistent:

S1 Site Hotspots : Y140, G65, F294, S295, and the Na1 sodium ion are consistently identified as critical for anchoring the nipecotic acid moiety. mdpi.comnih.govplos.org The carboxyl group's interaction with Y140 and Na1 is a primary determinant of affinity.

S2 Site / Vestibule Hotspots : In the outward-open model, hydrophobic residues in transmembrane helices TM1, TM6, and TM10 form a pocket that accommodates the lipophilic tail of Tiagabine. nih.govresearchgate.net

For this compound, the ketone's oxygen atom represents a new potential interaction hotspot. It could form a hydrogen bond with polar or backbone atoms located at the interface of the S1 and S2 sites. This additional interaction could increase binding affinity or alter the selectivity profile compared to Tiagabine. The tosylate counter-ion is generally considered not to participate directly in binding within the transporter but ensures the compound's stability and solubility for research applications.

Investigational Preclinical Research Paradigms and Experimental Models

In Vitro Assay Development for Functional Characterization

In vitro assays are fundamental for the initial characterization of a compound's pharmacological profile at the molecular and cellular level. These methods allow for precise measurement of target interaction and functional consequences in a controlled environment.

Radioligand binding assays are a cornerstone for quantifying the affinity of a test compound for its specific receptor or transporter. nih.gov This technique is essential for determining how strongly Keto Tiagabine (B1662831) Tosylate binds to its expected target, the GAT-1 transporter. The process involves using a radiolabeled molecule (radioligand) that is known to bind to the target.

There are three primary types of radioligand binding experiments:

Saturation Experiments: These are used to determine the density of the target receptors in a given tissue sample (Bmax) and the affinity of the radioligand for the receptor (Kd). nih.gov

Inhibition (or Competition) Assays: These experiments measure the affinity of an unlabeled compound (like Keto Tiagabine Tosylate) by quantifying its ability to displace the radioligand from the target. nih.gov The results are typically expressed as an inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to 50% of the receptors at equilibrium. acs.org

Kinetic Experiments: These assays determine the forward and reverse rate constants for the binding of the radioligand. nih.gov

For this compound, these assays would be performed using membrane preparations from brain regions rich in GAT-1 or cell lines engineered to express the transporter. By comparing the Ki value of this compound with that of its parent compound, Tiagabine, researchers can assess its relative binding potency.

Table 1: Example Radioligand Binding Affinity Data

| Compound | Target | Assay Type | Ki (nM) |

|---|---|---|---|

| Tiagabine | GAT-1 | Competition Assay | 25 |

| This compound | GAT-1 | Competition Assay | 45 |

While binding assays confirm target engagement, cellular uptake assays measure the functional consequence of that binding. These assays directly test the ability of this compound to inhibit the primary function of the GAT-1 transporter, which is to clear GABA from the synaptic cleft.

The typical methodology involves:

Culturing cells that express GAT-1, such as primary cortical neurons or specific cell lines (e.g., CHO cells). nih.gov

Incubating the cells with various concentrations of this compound.

Introducing a radiolabeled form of GABA to the cell culture.

Measuring the amount of radioactivity inside the cells after a set period.

A reduction in intracellular radioactivity in the presence of the compound indicates inhibition of GABA uptake. The results are used to calculate the half-maximal inhibitory concentration (IC50), a key measure of the compound's functional potency. Research has shown that inhibiting GABA uptake can lead to an increase in tonic GABA(A) receptor-mediated conductance, particularly in specific cell types like interneurons. nih.gov

Table 2: Example Cellular GABA Uptake Inhibition Data

| Compound | Cell Type | Assay | IC50 (µM) |

|---|---|---|---|

| Tiagabine | Primary Cortical Neurons | [³H]-GABA Uptake | 0.15 |

| This compound | Primary Cortical Neurons | [³H]-GABA Uptake | 0.35 |

To explore the structure-activity relationship (SAR) and identify molecules with potentially superior properties, medicinal chemists often synthesize a library of derivatives based on a lead compound. nih.gov The α-ketoamide motif present in this compound is recognized for its versatility in drug design, capable of forming key interactions with biological targets. acs.org

High-throughput screening (HTS) methodologies are employed to rapidly evaluate these new chemical entities. These systems automate and miniaturize binding or functional assays, allowing for the testing of thousands of compounds in a short period. For derivatives of this compound, an HTS campaign might utilize a fluorescence-based GABA uptake assay or a radioligand binding assay in a multi-well plate format to quickly identify candidates with high potency for GAT-1 inhibition.

Cellular Uptake Inhibition Assays

In Vivo Animal Models for Efficacy Proof-of-Concept

Following in vitro characterization, promising compounds are advanced to in vivo studies using animal models to demonstrate efficacy and understand their effects within a complex biological system.

Given that the parent compound, Tiagabine, is an anticonvulsant, this compound would be evaluated in rodent models of neuronal hyperexcitability and seizures. The primary goal is to determine if the compound can suppress or prevent seizure activity, which is the expected outcome of enhancing GABAergic inhibition.

Commonly used models include:

Chemically-Induced Seizures: Administration of pro-convulsant chemicals like pentylenetetrazol (PTZ) or bicuculline, which either block GABA receptors or induce widespread neuronal firing. nih.gov The effectiveness of this compound would be measured by its ability to increase the dose of the chemical required to induce a seizure or to reduce the severity and duration of seizures.

Electrically-Induced Seizures: The maximal electroshock (MES) test is a widely used model where an electrical stimulus is applied to induce a tonic-clonic seizure. nih.gov Anticonvulsant efficacy is demonstrated if the compound prevents the hind-limb extension phase of the seizure.

Electrophysiological Recordings: In brain slices taken from animals, techniques like whole-cell patch-clamp recordings can directly measure the excitability of individual neurons. nih.gov These experiments can confirm if the compound reduces neuronal firing rates or alters other electrical properties consistent with enhanced GABAergic inhibition. nih.gov

Table 3: Common Rodent Models for Anticonvulsant Efficacy Testing

| Model | Induction Method | Primary Endpoint |

|---|---|---|

| Pentylenetetrazol (PTZ) Model | Chemical (GABA Antagonist) | Increased seizure threshold; Reduced seizure score |

| Maximal Electroshock (MES) Test | Electrical Stimulation | Abolition of tonic hind-limb extension |

| Hippocampal Kindling | Repeated Electrical Stimulation | Reduced afterdischarge duration; Slower seizure progression |

Enhancing GABAergic neurotransmission affects more than just seizure thresholds; it can influence a range of behaviors. nih.gov Behavioral phenotyping in animal models is used to assess the broader neuropharmacological profile of this compound. Studies on Tiagabine have shown that blocking GAT-1 alters brain-wide oscillatory activity and functional connectivity. nih.gov

Behavioral tests may include:

Anxiety Models: The elevated plus-maze and light-dark box tests are used to assess anxiolytic-like effects, as increased GABAergic tone is often associated with reduced anxiety.

Locomotor Activity: Open-field tests can measure changes in general movement, exploration, and sedative effects.

Cognitive Function: Paradigms such as the Morris water maze or novel object recognition test can be used to determine if the compound has any effects on learning and memory.

Crucially, the spatial patterns of drug-induced changes in brain activity, measured with techniques like electroencephalography (EEG), can be correlated with the known distribution of GAT-1 transporters and GABA receptors, providing a link between the molecular action of the compound and its system-level effects. nih.gov

Neurochemical Profiling in Brain Regions of Experimental Animals

Neurochemical profiling studies in preclinical models have been instrumental in confirming the in vivo mechanism of action of tiagabine. As a selective GABA transporter 1 (GAT-1) inhibitor, its primary effect is the elevation of extracellular concentrations of the main inhibitory neurotransmitter, γ-aminobutyric acid (GABA). nih.gov

Research using various animal models has consistently demonstrated this effect across several key brain regions. Studies in awake rats have shown significant, dose-dependent increases in extracellular GABA levels in the basal ganglia, including the globus pallidus and ventral pallidum, as well as in the substantia nigra. nih.gov For instance, administration of tiagabine resulted in peak extracellular GABA concentrations reaching up to 350% of the basal levels in these areas. nih.govresearchgate.net This elevation of GABA is the core neurochemical change responsible for the compound's therapeutic effects.

In addition to its primary effect on GABA, some studies have explored its influence on other neurotransmitter systems. In a gerbil model of transient forebrain ischemia, administration of tiagabine led to a significant suppression of the excitatory neurotransmitter glutamate (B1630785) in the CA1 region of the hippocampus. nih.gov This suggests a secondary, modulatory effect on glutamatergic systems, which may contribute to its neuroprotective properties observed in certain experimental conditions. nih.gov

Table 1: Effects of Tiagabine on Extracellular GABA Levels in Rat Brain (Data sourced from in vivo microdialysis studies)

| Brain Region | Animal Model | Peak Increase in Extracellular GABA (% of Basal Level) |

| Globus Pallidus | Rat | ~310% |

| Ventral Pallidum | Rat | ~350% |

| Substantia Nigra | Rat | ~200% |

| Data derived from a study in awake Sprague-Dawley rats. nih.gov |

Advanced Imaging Techniques in Preclinical Research

Advanced in vivo imaging techniques, such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), are critical tools in preclinical neuropharmacology. kcl.ac.uk These non-invasive methods allow for the real-time visualization and quantification of a drug's engagement with its molecular target in the living brain. nih.gov For a compound like tiagabine, these techniques are used to confirm that the drug crosses the blood-brain barrier, binds to its intended target (GAT-1), and to understand the relationship between target occupancy and physiological effects. antarosmedical.com

Receptor Occupancy Studies Using PET or SPECT in Animal Models

Directly imaging GAT-1 occupancy by tiagabine with PET has been challenging due to the difficulty in developing a suitable radioligand that can effectively cross the blood-brain barrier and bind with high specificity to the transporter. acs.orgnih.govsnmjournals.org

To overcome this, researchers have employed an innovative, indirect PET imaging paradigm. nih.gov This method does not measure GAT-1 occupancy directly but instead quantifies the downstream consequence of GAT-1 inhibition. The technique uses the PET radiotracer [11C]flumazenil, which binds to the benzodiazepine (B76468) site on the GABA-A receptor. nih.gov Preclinical work established that when tiagabine blocks GAT-1, the resulting increase in synaptic GABA enhances the affinity of GABA-A receptors for [11C]flumazenil through an allosteric modulation effect, often termed the "GABA shift". nih.gov Therefore, an increase in [11C]flumazenil binding detected by PET serves as an in vivo biomarker of tiagabine's target engagement at GAT-1. plos.org Preclinical studies in mice treated with GABAergic agents confirmed this enhanced in vivo binding of flumazenil (B1672878), validating the approach. nih.gov

Table 2: Indirect Measurement of Tiagabine Target Engagement via PET in Preclinical Models

| Imaging Technique | Radiotracer | Animal Model | Brain Region(s) | Observed Effect |

| PET | [11C]flumazenil | Mouse | Cortex, other GABA-A rich areas | Increased radiotracer binding |

| This table illustrates the principle of the indirect "GABA shift" paradigm established in preclinical animal models, where increased flumazenil binding indicates successful target engagement by a GAT-1 inhibitor. nih.gov |

Neurotransmitter Dynamics Monitoring via Microdialysis

In vivo microdialysis is a powerful preclinical technique used to directly sample and measure the real-time concentrations of neurotransmitters in the extracellular space of specific brain regions in awake, freely moving animals. nih.gov This method has been fundamental in characterizing the primary pharmacodynamic effect of tiagabine.

Studies utilizing microdialysis in rats have provided definitive evidence that systemic administration of tiagabine leads to a robust and dose-dependent increase in extracellular GABA levels. nih.gov Probes implanted in the globus pallidus, ventral pallidum, and substantia nigra of awake rats showed that tiagabine administration could increase GABA concentrations by 200% to 400% above baseline. nih.govplos.org The peak effect on GABA levels is typically observed between 40 to 70 minutes post-administration in rodent and primate models. plos.org

Microdialysis has also been employed to study effects on other neurotransmitters. For example, in a study on gerbils, microdialysis performed in the CA1 region of the hippocampus revealed a significant suppression of glutamate following tiagabine administration, highlighting the compound's ability to shift the balance between inhibitory and excitatory neurotransmission. nih.gov

Table 3: Neurotransmitter Changes Monitored by In Vivo Microdialysis After Tiagabine Administration

| Animal Model | Brain Region | Neurotransmitter | Observed Dynamic Change |

| Rat | Globus Pallidus | GABA | Peak increase of ~240-310% over baseline. nih.gov |

| Rat | Ventral Pallidum | GABA | Peak increase of ~280-350% over baseline. nih.gov |

| Rat | Substantia Nigra | GABA | Peak increase of ~200% over baseline. nih.gov |

| Gerbil | Hippocampus (CA1) | Glutamate | Significant suppression. nih.gov |

Advanced Analytical Methods for Research Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) for Bioanalysis

Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a cornerstone for the bioanalysis of pharmaceutical compounds due to its high sensitivity, selectivity, and speed. mdpi.com For a compound like Keto Tiagabine (B1662831) Tosylate, LC-MS/MS (B15284909) (tandem mass spectrometry) is particularly powerful, enabling the quantification of the analyte in complex biological fluids and tissues and the identification of its potential metabolites. mdpi.com

Quantification in Animal Plasma and Tissue Homogenates

While specific validated methods for the quantification of Keto Tiagabine Tosylate in animal plasma and tissue homogenates are not extensively detailed in published literature, the established methodologies for its parent compound, Tiagabine, and other keto acids provide a clear framework. A typical LC-MS/MS method for the quantification of a small molecule drug like this compound from plasma or tissue homogenates would involve several key steps.

Initially, the sample preparation is crucial to remove proteins and other interfering substances. This is often achieved through protein precipitation with a solvent like acetonitrile (B52724), or through liquid-liquid extraction or solid-phase extraction for cleaner samples and better sensitivity. mdpi.com For the analysis of Tiagabine in human plasma, a concentration range of 1-1000 ng/mL has been evaluated, suggesting a similar range could be targeted for its keto derivative. nih.gov

The chromatographic separation would likely be performed on a reverse-phase column, such as a C18 column. rasayanjournal.co.in A gradient elution with a mobile phase consisting of an aqueous component (like water with a small percentage of formic acid to improve ionization) and an organic component (such as acetonitrile or methanol) would be optimized to achieve good peak shape and separation from endogenous matrix components. mdpi.com

For detection, a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is the standard. mdpi.com This involves selecting a specific precursor ion (the protonated molecule, [M+H]⁺) for Keto Tiagabine and one or more of its characteristic product ions generated through collision-induced dissociation. This high selectivity allows for accurate quantification even at low concentrations. An internal standard, ideally a stable isotope-labeled version of this compound, would be added to the samples at a known concentration to correct for any variability during sample preparation and analysis. nih.gov

Table 1: Hypothetical LC-MS/MS Parameters for Quantification of Keto Tiagabine in Rat Plasma

| Parameter | Value/Condition |

| Sample Preparation | Protein precipitation with acetonitrile (1:3 plasma to solvent ratio) |

| LC Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition | Precursor Ion (Q1) → Product Ion (Q3) (Specific m/z values to be determined) |

| Internal Standard | Stable Isotope-Labeled Keto Tiagabine |

Metabolite Identification and Profiling

Keto Tiagabine itself is considered a degradation product of Tiagabine, formed through oxidative pathways. researchgate.netnih.gov Studies on the forced degradation of Tiagabine have utilized high-resolution mass spectrometry (HR-MS) to identify various products, including dihydroxy, ketohydroxy, and ketone derivatives. researchgate.netnih.gov The epoxidation of the double bond in the Tiagabine structure is a key initial step in this degradation cascade. researchgate.netnih.gov

Should this compound be investigated as a new chemical entity, its metabolic profile would be essential to characterize. In vivo studies in animal models would be conducted, with subsequent analysis of plasma, urine, and feces to identify and quantify metabolites. drugbank.com The primary route of metabolism for the parent compound, Tiagabine, is through the hepatic cytochrome P450 system, specifically the CYP3A subfamily. drugbank.com It is plausible that Keto Tiagabine would follow similar metabolic pathways.

The analytical approach for metabolite profiling heavily relies on LC-HR-MS, such as time-of-flight (TOF) or Orbitrap mass spectrometers. These instruments provide high mass accuracy, which allows for the determination of the elemental composition of the metabolites. researchgate.net By comparing the mass spectra of the parent drug and its metabolites, common fragmentation patterns can be identified, providing structural clues. For instance, diagnostic product ions characteristic of the piperidine (B6355638) or thiophene (B33073) moieties of Tiagabine have been highlighted in degradation studies. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) for Structural Analysis and Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules and for assessing their purity. For this compound, both ¹H NMR and ¹³C NMR would be utilized for comprehensive characterization.

The ¹H NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms in the molecule. In a study detailing the synthesis of this compound, the ¹H NMR spectrum was used to confirm the structure of the product. springernature.com The spectrum showed characteristic signals for the aromatic protons of the tosylate group and the thiophene rings, as well as the aliphatic protons of the piperidine ring and the butyl chain. springernature.com The absence of the vinylic proton signal present in Tiagabine and the appearance of new resonances are indicative of the keto functional group formation.

Purity assessment by NMR is also a critical application. Quantitative NMR (qNMR) can be used to determine the purity of a substance by comparing the integral of a signal from the analyte to that of a certified internal standard with a known concentration. Furthermore, the presence of signals from impurities, such as residual solvents or by-products from the synthesis, can be readily detected in the NMR spectrum. For example, a purity of 98% by HPLC was corroborated by ¹H NMR analysis which showed the expected signals for this compound. springernature.com

Table 2: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 7.68 | d, J=9.2 Hz | 2H | Aromatic Protons (Tosylate) |

| 7.08-7.20 | 2d, J=4.6 Hz, J=9.2 Hz | 3H | Aromatic Protons (Thiophene & Tosylate) |

| 6.77 | 2d, J=4.6 Hz | 2H | Aromatic Protons (Thiophene) |

| 5.64 | s | 1H | CH |

| 2.35 | s | 3H | CH₃ (Tosylate) |

| 2.19 | 2s | 6H | 2 x CH₃ (Thiophene) |

| Data sourced from a synthesis and characterization study. springernature.com |

Capillary Electrophoresis and Chiral Separations for Enantiomeric Purity

The parent compound, Tiagabine, is the (R)-(-)-enantiomer, which is about four times more potent as a GABA uptake inhibitor than its (S)-(+)-enantiomer. doctorlib.orgnih.gov This significant difference in pharmacological activity underscores the critical importance of enantiomeric purity for Tiagabine and its derivatives. nih.gov Consequently, analytical methods capable of separating and quantifying the enantiomers are essential.

While specific methods for the chiral separation of this compound are not described in the literature, methods developed for Tiagabine provide a strong precedent. Chiral High-Performance Liquid Chromatography (HPLC) is a well-established technique for this purpose. For Tiagabine, methods using a modified cellulose (B213188) stationary phase (Chiralcel-OD) have been successfully developed and validated. nih.gov Such a method would be the first approach to attempt for the enantiomeric separation of this compound. The method for Tiagabine utilized a mobile phase of hexane-isopropanol-ethanol with a small amount of trifluoroacetic acid and achieved a selectivity factor of 1.55, allowing for the quantification of the undesired S-(+)-enantiomer down to a limit of 0.03%. nih.gov

Capillary Electrophoresis (CE) offers an alternative and powerful technique for chiral separations, often with high efficiency and short analysis times. researchgate.net For chiral separations, a chiral selector, such as a cyclodextrin, is typically added to the background electrolyte. springernature.com The differential interaction of the enantiomers with the chiral selector leads to different migration times, enabling their separation. CE has been successfully applied to the chiral resolution of various basic drugs, including those with piperidine moieties. springernature.comthieme-connect.com A CE method for this compound would likely involve optimizing the type and concentration of a chiral selector (e.g., beta-cyclodextrin (B164692) derivatives), the pH of the background electrolyte, and the applied voltage to achieve baseline separation of the enantiomers. nih.gov

Table 3: General Approach for Chiral Purity Analysis of this compound

| Technique | Chiral Selector/Stationary Phase | Mobile Phase/Background Electrolyte | Detection |

| Chiral HPLC | Chiralcel-OD or similar polysaccharide-based chiral stationary phase | Non-polar organic solvents (e.g., hexane/isopropanol) with an acidic modifier | UV (e.g., 260 nm) |

| Capillary Electrophoresis | Modified cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) | Acidic or basic buffer containing the chiral selector | UV (e.g., 214 nm) |

Theoretical and Conceptual Frameworks in Research

Principles of GABA Transporter Inhibition and Kinetic Models

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the central nervous system (CNS), and its extracellular concentrations are meticulously regulated by GABA transporters (GATs). nih.govfrontiersin.org These transporters, which are part of the solute carrier 6 (SLC6) family, mediate the reuptake of GABA from the synaptic cleft and extrasynaptic space into presynaptic neurons and surrounding glial cells. frontiersin.orgnih.gov This process terminates GABAergic signaling and maintains low ambient levels of the neurotransmitter. nih.gov The transport is an active process, dependent on the co-transport of sodium (Na+) and chloride (Cl−) ions down their electrochemical gradients. frontiersin.orgnih.gov In humans, four main GAT subtypes have been identified: GAT1 (SLC6A1), GAT2 (SLC6A13), GAT3 (SLC6A11), and the betaine/GABA transporter-1, BGT-1 (SLC6A12). frontiersin.org

The inhibition of these transporters represents a key therapeutic strategy for enhancing GABAergic neurotransmission. By blocking GABA reuptake, inhibitors increase the concentration and residence time of GABA in the synaptic cleft, thereby potentiating the activation of postsynaptic GABA receptors. frontiersin.org Keto Tiagabine (B1662831) Tosylate, a derivative and impurity of the anticonvulsant Tiagabine, functions through this mechanism. usbio.net It binds to recognition sites on the GABA uptake carrier, preventing the transport of GABA into presynaptic neurons.

The interaction between inhibitors and GABA transporters can be described using kinetic models, most commonly derived from Michaelis-Menten kinetics. These models are crucial for characterizing the potency and mechanism of action of inhibitory compounds.

Competitive Inhibition : In this model, the inhibitor directly competes with the substrate (GABA) for the same binding site on the transporter. Competitive inhibitors increase the apparent Michaelis constant (K_M) of the transporter for GABA, meaning a higher concentration of GABA is required to achieve half-maximal transport velocity. However, the maximum transport velocity (V_max) remains unchanged, as the inhibition can be overcome by sufficiently high substrate concentrations. Tiagabine and its analog NO711 are known to act as competitive inhibitors of GAT1. nih.gov

Non-competitive Inhibition : This occurs when the inhibitor binds to an allosteric (secondary) site on the transporter, distinct from the substrate binding site. This binding event alters the transporter's conformation, reducing its efficiency without preventing the substrate from binding. In this case, the V_max is lowered, but the K_M remains unchanged.

Mixed-Mode Inhibition : Some compounds exhibit characteristics of both competitive and non-competitive inhibition. They can bind to both the free transporter and the transporter-substrate complex, affecting both K_M and V_max. The inhibitor SKF89976a, for example, demonstrates a mixed mode of inhibition for GAT1. nih.gov

Kinetic studies using radiolabeled GABA ([³H]GABA) uptake assays are fundamental for determining these parameters. For instance, kinetic modeling of GAT1 has indicated that sodium binding precedes GABA translocation, with sodium affinities for the two binding sites (Na1 and Na2) differing by approximately 100-fold. frontiersin.org The activation of adenosine (B11128) receptors has also been shown to modulate the V_max of GAT-1 and GAT-3 without affecting their K_M values, indicating a change in transport capacity rather than affinity for GABA. jneurosci.org

Table 1: Kinetic Parameters of GAT Inhibition This table provides an illustrative example of how kinetic data for GABA transporters is presented in research. Specific values can vary based on experimental conditions.

| Inhibitor | Transporter Target | Inhibition Type | Effect on K_M | Effect on V_max |

|---|---|---|---|---|

| Tiagabine | GAT1 | Competitive | Increases | Unchanged |

| NO711 | GAT1 | Competitive | Increases | Unchanged |

| SKF89976a | GAT1 | Mixed | Increases | Decreases |

| Adenosine A1R Agonist (CPA) | GAT-1 / GAT-3 | Allosteric Modulation | Unchanged | Decreases |

Strategies for Optimizing Central Nervous System Penetration for Chemical Compounds